

Technical Guide: PSB-KK1445 EC50 Value for Human GPR18

Author: BenchChem Technical Support Team. Date: December 2025

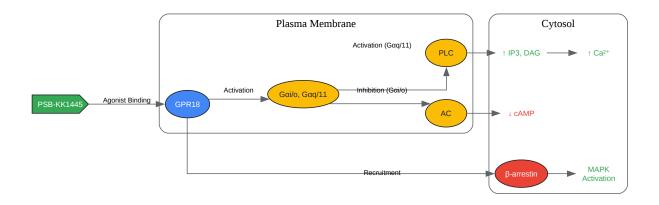
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological activity of **PSB-KK1445**, a potent and selective agonist for the human G protein-coupled receptor 18 (GPR18). The document focuses on the half-maximal effective concentration (EC50) of **PSB-KK1445**, presenting the key quantitative data, a detailed experimental protocol for its determination, and relevant signaling pathway information.

Quantitative Data Summary

PSB-KK1445 has been identified as a highly potent agonist for the human GPR18 receptor. The EC50 value, a critical measure of a drug's potency, was determined to be in the nanomolar range, indicating a strong binding affinity and activation of the receptor. This data is summarized in the table below.

Compound	Receptor	Assay Type	EC50 (nM)	Reference
PSB-KK1445	Human GPR18	β-arrestin recruitment	45.4	[1]


GPR18 Signaling Pathways

GPR18, a class A rhodopsin-like GPCR, is known to couple to several intracellular signaling cascades upon activation. The primary signaling pathways involve $G\alpha i/o$ and $G\alpha g/11$ proteins.

Activation of these pathways can lead to downstream effects such as the modulation of adenylyl cyclase activity, intracellular calcium mobilization, and activation of the mitogen-activated protein kinase (MAPK) cascade. The recruitment of β -arrestin, as utilized in the determination of **PSB-KK1445**'s EC50, is a key event in G protein-independent signaling and receptor desensitization.

The following diagram illustrates the general signaling pathways associated with GPR18 activation.

Click to download full resolution via product page

GPR18 Signaling Pathways

Experimental Protocol: β-Arrestin Recruitment Assay

The EC50 value of **PSB-KK1445** for human GPR18 was determined using a β -arrestin recruitment assay. While the specific experimental details from the primary publication by Mahardhika et al. (2024) are not fully available, the following protocol describes a representative PathHunter® β -arrestin assay, a widely used method for such determinations.

Objective: To measure the potency of **PSB-KK1445** in inducing β -arrestin recruitment to the human GPR18 receptor.

Principle: This assay utilizes enzyme fragment complementation (EFC). The GPR18 receptor is tagged with a small enzyme fragment (ProLink $^{\text{TM}}$, PK), and β -arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon agonist-induced activation of GPR18, β -arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This results in the formation of a functional β -galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β -arrestin recruitment.

Materials:

- PathHunter® CHO-K1 cells stably co-expressing human GPR18-PK and β-arrestin-EA (DiscoverX or similar)
- Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- PSB-KK1445
- Control agonist (e.g., Δ9-THC)
- 384-well white, solid-bottom, tissue-culture treated assay plates
- PathHunter® Detection Reagents (Galacton Star® Substrate, Emerald II™ Lysis/Substrate Buffer)
- Luminometer

Procedure:

- Cell Culture and Plating:
 - Culture the PathHunter® GPR18 β-arrestin cells according to the supplier's instructions.

- On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired concentration (e.g., 2.5 x 10⁵ cells/mL).
- Dispense 20 μL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).

Compound Preparation:

- Prepare a stock solution of PSB-KK1445 in DMSO.
- Perform serial dilutions of PSB-KK1445 in assay buffer to generate a range of concentrations (e.g., from 1 pM to 10 μM).
- Prepare a positive control using a known GPR18 agonist and a negative control with assay buffer containing the same final DMSO concentration.

• Agonist Stimulation:

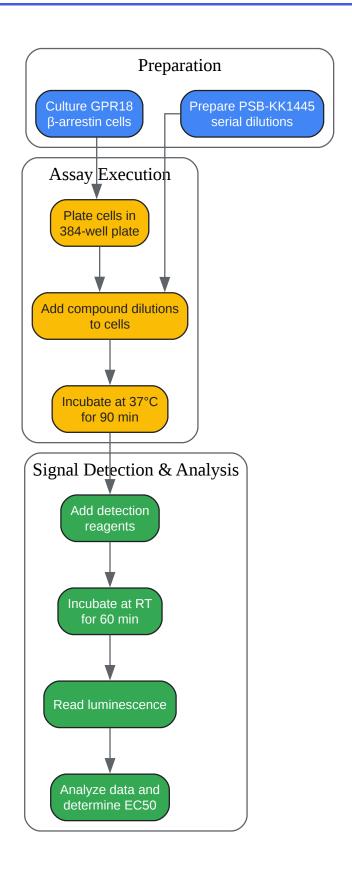
- Add 5 μL of the diluted PSB-KK1445, control agonist, or vehicle to the respective wells of the cell plate.
- Incubate the plate at 37°C for 90 minutes.

· Signal Detection:

- Equilibrate the PathHunter® Detection Reagents to room temperature.
- Prepare the detection reagent mixture according to the manufacturer's instructions.
- Add 12.5 μL of the detection reagent mixture to each well.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Measure the chemiluminescent signal using a luminometer.

Data Analysis:

 Subtract the average background signal (from vehicle control wells) from all other readings.



- Normalize the data to the maximum signal obtained with a saturating concentration of the control full agonist (set to 100%).
- Plot the normalized response against the logarithm of the PSB-KK1445 concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value.

The following diagram outlines the workflow for the β -arrestin recruitment assay.

Click to download full resolution via product page

β-Arrestin Recruitment Assay Workflow

This technical guide provides essential information regarding the EC50 value of **PSB-KK1445** for human GPR18. The high potency of this compound, as demonstrated by its nanomolar EC50 value, underscores its potential as a valuable tool for studying GPR18 pharmacology and as a lead compound for the development of novel therapeutics targeting this receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets Assay Guidance Manual -NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: PSB-KK1445 EC50 Value for Human GPR18]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2609066#psb-kk1445-ec50-value-human-gpr18]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com